molecular formula C15H18N2O2S2 B2752885 N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 946199-55-9

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2752885
CAS No.: 946199-55-9
M. Wt: 322.44
InChI Key: UFAVFOLTDNUYDK-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a morpholine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the formation of a thiophene derivative through a condensation reaction.

    Morpholine Addition: The intermediate thiophene derivative is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Thiophene sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . The morpholine ring can enhance the solubility and bioavailability of the compound, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic devices. Thiophene-based compounds are crucial in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the morpholine ring, which may reduce its solubility and bioavailability.

    N-(2-morpholinoethyl)thiophene-2-carboxamide: Similar structure but without the thiophen-3-yl group, which may affect its electronic properties and reactivity.

    N-(2-piperidino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Contains a piperidine ring instead of morpholine, which can alter its pharmacokinetic properties.

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its reactivity, solubility, and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(14-2-1-8-21-14)16-10-13(12-3-9-20-11-12)17-4-6-19-7-5-17/h1-3,8-9,11,13H,4-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAVFOLTDNUYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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